2-Cyano-4-(2,4-dimethylphenyl)phenol
Description
2-Cyano-4-(2,4-dimethylphenyl)phenol is a phenolic derivative characterized by a cyano (-CN) group at the 2-position and a 2,4-dimethylphenyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₃NO, with a molar mass of 223.27 g/mol.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-5-14(11(2)7-10)12-4-6-15(17)13(8-12)9-16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGABPJPTKMWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684657 | |
| Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-68-6 | |
| Record name | 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2,4-dimethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2,4-dimethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the cyano group may produce a primary amine .
Scientific Research Applications
2-Cyano-4-(2,4-dimethylphenyl)phenol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2,4-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The cyano and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2-Cyano-4-(2,4-dimethylphenyl)phenol with its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₃NO | 223.27 | -CN (2), 2,4-dimethylphenyl (4) | Not reported | Low in water; moderate in organic solvents |
| 2-Cyano-4-(4-methylphenyl)phenol | C₁₄H₁₁NO | 209.24 | -CN (2), 4-methylphenyl (4) | Not reported | Similar to target compound |
| 2-Chloro-4-(2,4-dimethoxyphenyl)phenol | C₁₄H₁₃ClO₃ | 264.71 | -Cl (2), 2,4-dimethoxyphenyl (4) | Not reported | Higher than target due to -OCH₃ groups |
| 2-Cyanophenol | C₇H₅NO | 119.12 | -CN (2) | 95–98 | Moderate in polar solvents |
Key Observations:
- Molecular Weight: The target compound’s larger structure (223.27 g/mol) compared to 2-Cyanophenol (119.12 g/mol) suggests higher hydrophobicity and lower water solubility .
- Substituent Effects: The electron-withdrawing -CN group increases phenolic acidity, while the 2,4-dimethylphenyl group (electron-donating) may counteract this effect slightly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
